5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide

Description

Properties

IUPAC Name |

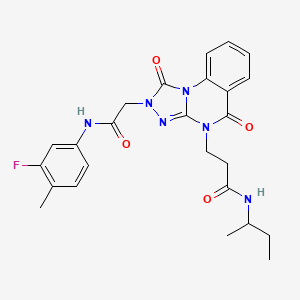

N-butan-2-yl-3-[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN6O4/c1-4-16(3)27-21(33)11-12-30-23(35)18-7-5-6-8-20(18)32-24(30)29-31(25(32)36)14-22(34)28-17-10-9-15(2)19(26)13-17/h5-10,13,16H,4,11-12,14H2,1-3H3,(H,27,33)(H,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYJHECHDGSDGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

Bromination: Introduction of the bromine atom to the indoline ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Cyclopropylcarbonylation: Formation of the cyclopropylcarbonyl group through a Friedel-Crafts acylation reaction using cyclopropylcarbonyl chloride and a Lewis acid catalyst like aluminum chloride.

Sulfonamidation: Introduction of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

N-alkylation: Alkylation of the nitrogen atom with ethyl iodide or a similar alkylating agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, mild heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1.1. DapE Inhibition

One of the primary applications of 5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide is its role as an inhibitor of the bacterial enzyme DapE (diaminopimelate epimerase). Research has shown that derivatives of indoline sulfonamides, including this compound, exhibit significant inhibitory activity against DapE, which is crucial for bacterial cell wall synthesis.

- Structure-Activity Relationship (SAR) : The compound's structure allows for variations in the sulfonamide moiety, which affects its inhibitory potency. For instance, modifications in the N-substituent can lead to different IC50 values, indicating varying levels of effectiveness against DapE. In a study, it was noted that certain analogs demonstrated IC50 values ranging from 86 µM to over 200 µM depending on the structural modifications made to the sulfonamide group .

1.2. Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that derivatives of indoline sulfonamides can exhibit significant cytotoxicity, making them candidates for further development as anticancer agents.

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| 5-bromo derivative | Hep-2 | 3.25 |

| 5-bromo derivative | P815 | 17.82 |

This table summarizes some of the findings regarding the cytotoxic potential of indoline derivatives against specific cancer cell lines .

Synthesis and Characterization

The synthesis of this compound involves several steps, including bromination and sulfonation processes. The synthetic route typically includes:

- Bromination : The starting indoline compound undergoes bromination at the 5-position using N-bromosuccinimide.

- Sulfonation : The brominated product is then subjected to sulfonation to introduce the sulfonamide functional group.

This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity and solubility profiles .

Future Directions and Research Opportunities

Given the promising results observed with this compound and its analogs, further research is warranted in several areas:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Investigating the mechanism by which this compound inhibits DapE and understanding its interaction with other biological targets.

- Formulation Development : Exploring formulation strategies to enhance bioavailability and targeted delivery of this compound in therapeutic settings.

Mechanism of Action

The mechanism of action of 5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s functional groups may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Key Observations :

- Acyl Group Flexibility : The cyclopropanecarbonyl group in the target compound enhances metabolic stability compared to bulkier acyl groups (e.g., isobutyryl in 13c) or heterocyclic substituents (e.g., furan-3-carbonyl in 15g) .

- Sulfonamide Substitutions : The N-ethyl-N-(3-methylphenyl) groups in the target compound improve lipophilicity compared to analogs with trifluoromethyl- or chloro-substituted aryl rings, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be lower than analogs with trifluoromethyl groups (e.g., 13i, logP ~3.8) due to the less electron-withdrawing 3-methylphenyl substituent.

- Metabolic Stability : Cyclopropane-containing derivatives (e.g., target compound, 11) resist oxidative metabolism better than furan- or isobutyryl-substituted analogs .

Biological Activity

5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine atom at position 5.

- Cyclopropylcarbonyl group, which may influence its interaction with biological targets.

- Sulfonamide moiety , known for its antibacterial properties.

The molecular formula is with a molecular weight of approximately 463.4 g/mol .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as DapE, crucial for bacterial survival. For instance, indoline sulfonamides have demonstrated inhibitory effects against DapE with varying degrees of potency .

- Kinase Inhibition : The structural analogs of this compound suggest potential activity against various kinases, which play significant roles in cancer signaling pathways. This includes inhibition of Aurora-A kinase and CDK2, important targets in cancer therapy .

- Antiparasitic Activity : Some derivatives exhibit inhibitory effects on Plasmodium falciparum, indicating potential use in treating malaria .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their IC50 values:

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Indoline Sulfonamide | DapE | 162 | |

| Pyrazole Derivative | ALK Kinase | 0.067 | |

| Cyclopropyl Analog | Plasmodium falciparum | 0.262 |

Case Studies

- Anticancer Activity : A study evaluated a series of indoline sulfonamides for anticancer properties, revealing that certain modifications led to enhanced cytotoxicity against various cancer cell lines. For example, compounds with specific substitutions showed IC50 values as low as 0.95 µM against HCT116 cells .

- Antibacterial Properties : Research into sulfonamide derivatives has demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves competitive inhibition of key enzymes in bacterial metabolism .

- Cytotoxicity Studies : Recent findings indicated that derivatives of this compound exhibited significant cytotoxic effects on Hep-2 and P815 cell lines, with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-1-(cyclopropylcarbonyl)-N-ethyl-N-(3-methylphenyl)indoline-6-sulfonamide, and how can yield be maximized?

- Methodology :

- Stepwise functionalization : Begin with brominated indoline cores (e.g., 5-bromo-1H-indole derivatives) and introduce sulfonamide groups via coupling reactions with ethyl(3-methylphenyl)amine under basic conditions (e.g., Et₃N in DMF) . Cyclopropane carbonyl groups can be added using cyclopropanecarbonyl chloride in the presence of a coupling agent like HATU or EDCI .

- Optimization : Monitor reaction progress via TLC or LC/MS. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield. Typical yields range from 40–60% based on analogous indole sulfonamide syntheses .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Key techniques :

- LC/MS : Use reverse-phase columns (e.g., C18) with acidic mobile phases (0.1% TFA or formic acid) to detect [M+H]⁺ ions. Expected m/z values align with molecular formulas (e.g., ~480–500 Da) .

- ¹H-NMR : Characteristic signals include aromatic protons (δ 6.5–8.0 ppm), cyclopropane methylene protons (δ 1.0–2.5 ppm), and sulfonamide NH (δ ~10 ppm, if present) .

- Purity : Ensure ≥95% purity via HPLC (e.g., SMD-FA10-long conditions) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropylcarbonyl group influence the compound’s reactivity or biological activity?

- Mechanistic insights :

- The cyclopropane ring introduces strain, enhancing electrophilicity at the carbonyl carbon, which may improve binding to target proteins (e.g., enzyme active sites).

- Substituent effects: Methyl groups on the phenyl ring (3-methylphenyl) increase lipophilicity, potentially enhancing membrane permeability .

Q. What strategies resolve contradictions in spectral data (e.g., LC/MS retention time variability) during characterization?

- Troubleshooting :

- Column variability : Retention times differ based on LC conditions (e.g., SMD-TFA50-4 vs. SMD-FA05-3) . Standardize protocols using internal references (e.g., caffeine for LC/MS).

- Dynamic protonation : Adjust mobile phase pH to stabilize ionization states. Cross-validate with ¹H-NMR to confirm structural assignments .

Q. How can computational modeling predict the compound’s solubility or pharmacokinetic properties?

- Tools :

- Use ACD/Labs Percepta for logP (predicted ~3.5–4.0) and solubility (likely low, requiring DMSO for stock solutions) .

- Molecular dynamics simulations (e.g., Schrödinger Suite) model interactions with biological targets, guiding SAR studies .

Methodological Recommendations

- Solubility challenges : Use polar aprotic solvents (DMF, DMSO) for in vitro assays .

- Scale-up : Adopt flow chemistry (e.g., Omura-Sharma-Swern oxidation) for safer handling of reactive intermediates .

- Data reproducibility : Archive raw spectral data and document LC/MS parameters (column type, mobile phase) meticulously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.